molecular formula C22H24Cl2N2O2 B5468790 {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride

Numéro de catalogue B5468790
Poids moléculaire: 419.3 g/mol
Clé InChI: MJWZHHCKNXAMKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride, also known as YH249, is a novel selective dopamine D3 receptor antagonist. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders.

Mécanisme D'action

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride selectively blocks dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is known to be dysregulated in addiction and other psychiatric disorders. By blocking dopamine D3 receptors, this compound may reduce drug-seeking behavior and other addictive behaviors, as well as alleviate symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.6 nM. It has also been found to have a low affinity for other dopamine receptor subtypes, as well as other neurotransmitter receptors. In animal studies, this compound has been shown to reduce drug-seeking behavior and other addictive behaviors, as well as improve cognitive function in animal models of schizophrenia. It has also been found to have a favorable safety profile, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. This may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have even greater therapeutic potential for addiction and other psychiatric disorders. Another area of interest is the investigation of this compound in combination with other drugs, such as antipsychotics or other addiction treatments, to determine if it has synergistic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in clinical settings.

Méthodes De Synthèse

The synthesis of {4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride involves a series of chemical reactions, starting with the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This intermediate is then reacted with 3-pyridinylmethylamine to form the final product, this compound. The synthesis process has been optimized to achieve a high yield of the final product.

Applications De Recherche Scientifique

{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}(3-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. It has been found to selectively block dopamine D3 receptors, which are known to be involved in drug-seeking behavior and the development of addiction. This compound has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be a promising treatment for this disorder.

Propriétés

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-12-18(13-25-15-19-4-3-11-24-14-19)7-10-21(22)27-16-17-5-8-20(23)9-6-17;/h3-12,14,25H,2,13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWZHHCKNXAMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.